molecular formula C31H23NO9 B14765202 ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate

ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate

Cat. No.: B14765202
M. Wt: 553.5 g/mol
InChI Key: XRJJWYHJANCJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[3,2-c]chromene core, a chromenyl moiety, and various functional groups such as amino, hydroxy, and carboxylate. The presence of these functional groups and the intricate structure make this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxycoumarin with 4-methoxy-3-hydroxybenzaldehyde in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction mixture is refluxed for several hours and then cooled to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate include:

    Indole derivatives: Known for their diverse biological activities and structural similarities.

    Coumarin derivatives: Share the chromenyl moiety and exhibit various pharmacological properties.

    Xanthenone derivatives: Similar in structure and studied for their potential therapeutic applications.

Properties

Molecular Formula

C31H23NO9

Molecular Weight

553.5 g/mol

IUPAC Name

ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate

InChI

InChI=1S/C31H23NO9/c1-2-37-30(35)26-24(25-27(41-28(26)32)20-12-11-18(33)14-23(20)40-31(25)36)19-8-4-6-10-22(19)38-15-17-13-16-7-3-5-9-21(16)39-29(17)34/h3-14,24,33H,2,15,32H2,1H3

InChI Key

XRJJWYHJANCJKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O)C(=O)OC6=C2C=CC(=C6)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.